

# Unraveling the Mechanism of Action of Fapi-fuscc-07: A Technical Guide

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## Compound of Interest

Compound Name: *Fapi-fuscc-07*

Cat. No.: *B15612888*

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SHANGHAI, China – December 2, 2025 – **Fapi-fuscc-07**, a novel radiolabeled tracer, demonstrates a highly specific mechanism of action by targeting Fibroblast Activation Protein (FAP), a key player in the tumor microenvironment. This technical guide provides an in-depth analysis of its mechanism, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

**Fapi-fuscc-07** is a fluorine-18 labeled inhibitor of FAP, designed for high-affinity and selective binding.<sup>[1]</sup> FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs), a critical component of the stroma in a wide variety of cancers. <sup>[1]</sup> In contrast, FAP expression is low in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. The core of **Fapi-fuscc-07**'s mechanism lies in its ability to bind to FAP with high precision, allowing for the visualization of FAP-expressing tumors through Positron Emission Tomography (PET) imaging.

## Core Mechanism of Action

The fundamental mechanism of **Fapi-fuscc-07** revolves around its potent and selective inhibition of FAP enzymatic activity. This interaction is the basis for its utility as an imaging agent. Preclinical studies have demonstrated that **Fapi-fuscc-07** exhibits strong tumor uptake and prolonged retention in FAP-expressing tumors.<sup>[1]</sup> This high affinity and specificity lead to superior image contrast in clinical settings when compared to other FAP inhibitors such as FAPI-42 and FAPI-74.

The binding of **Fapi-fuscc-07** to FAP on the surface of CAFs allows for the non-invasive assessment of the tumor microenvironment. This is crucial as CAFs are known to play a significant role in tumor progression, invasion, metastasis, and immunosuppression. By imaging FAP expression, **Fapi-fuscc-07** provides valuable insights into the stromal activity of a tumor, which can have prognostic and therapeutic implications.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of **Fapi-fuscc-07**.

Table 1: Preclinical Characteristics of **Fapi-fuscc-07**

Parameter	Value	Experimental Model
Radiochemical Purity	>99%	HPLC Analysis
Molar Activity	45.6 ± 15.3 GBq/μmol	
Stability in Saline (2 h)	>99%	In vitro incubation
Stability in Human Serum (2 h)	>99%	In vitro incubation
Partition Coefficient (logP)	-2.31 ± 0.04	Octanol-water partition
IC50 (FAP Inhibition)	3.58 ± 0.35 nM	U87MG cells

Table 2: In Vivo Biodistribution of [<sup>18</sup>F]F-**FAPI-FUSCC-07** in U87MG Tumor-Bearing Mice (%ID/g)

Organ	30 min post-injection	60 min post-injection	120 min post-injection
Blood	1.85 ± 0.21	1.23 ± 0.15	0.68 ± 0.09
Tumor	4.52 ± 0.53	5.12 ± 0.61	4.89 ± 0.47
Muscle	0.45 ± 0.08	0.31 ± 0.06	0.21 ± 0.04
Liver	1.32 ± 0.18	1.15 ± 0.14	0.98 ± 0.11
Kidneys	2.54 ± 0.31	1.98 ± 0.25	1.45 ± 0.19

Table 3: Clinical PET Imaging Performance in Cancer Patients

Parameter	Fapi-fuscc-07	FAPI-42	FAPI-74
Tumor SUVmax (mean ± SD)	12.5 ± 5.8	9.8 ± 4.2	8.5 ± 3.9
Tumor-to-Blood Pool Ratio (mean ± SD)	10.2 ± 4.5	7.5 ± 3.1	6.8 ± 2.9

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

### In Vitro Stability Assay

- Preparation: [<sup>18</sup>F]F-FAPI-FUSCC-07 was incubated in either normal saline or human serum at 37°C.
- Timepoints: Aliquots were taken at 30, 60, and 120 minutes.
- Analysis: The radiochemical purity of each aliquot was determined using high-performance liquid chromatography (HPLC) to assess the stability of the tracer over time.

### Cell Culture and FAP Inhibition Assay (IC50)

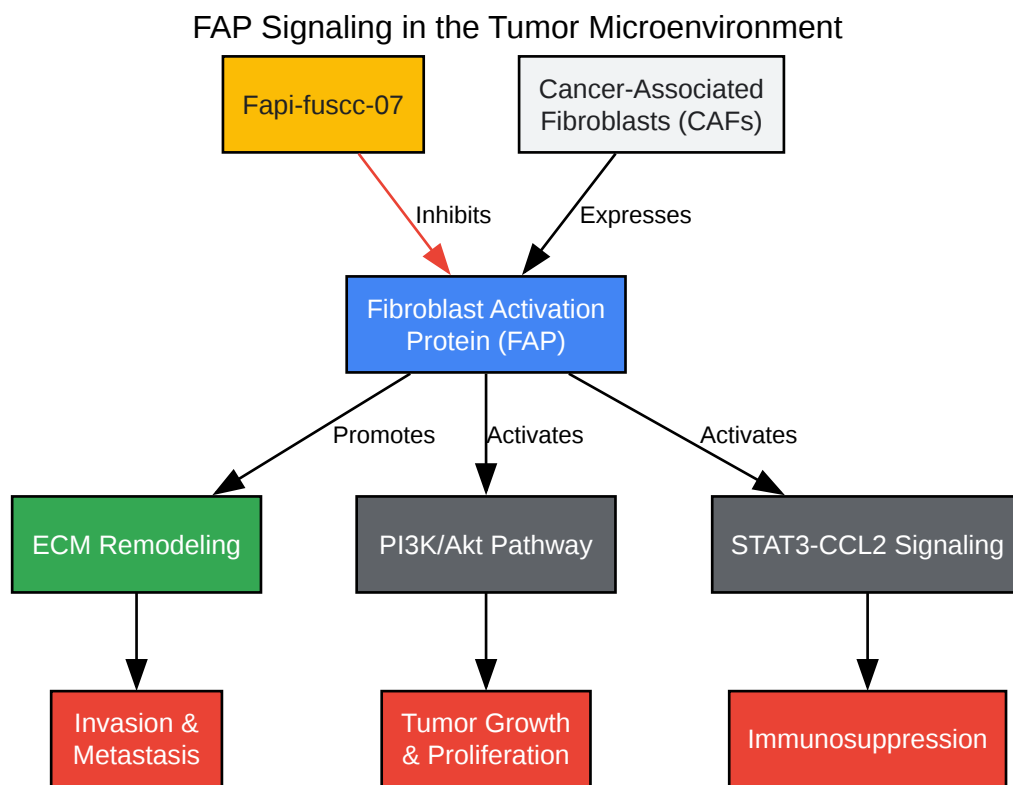
- Cell Line: Human glioma U87MG cells, known to express FAP, were used.
- Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Inhibition Assay: U87MG cells were incubated with increasing concentrations of non-radioactive **Fapi-fuscc-07**.
- Tracer Addition: A fixed amount of [<sup>18</sup>F]F-**FAPI-FUSCC-07** was then added to the cells.
- Measurement: The radioactivity in the cells was measured using a gamma counter.
- Calculation: The IC<sub>50</sub> value, representing the concentration of the inhibitor required to block 50% of the tracer's binding, was calculated by non-linear regression analysis.

## Animal Biodistribution Studies

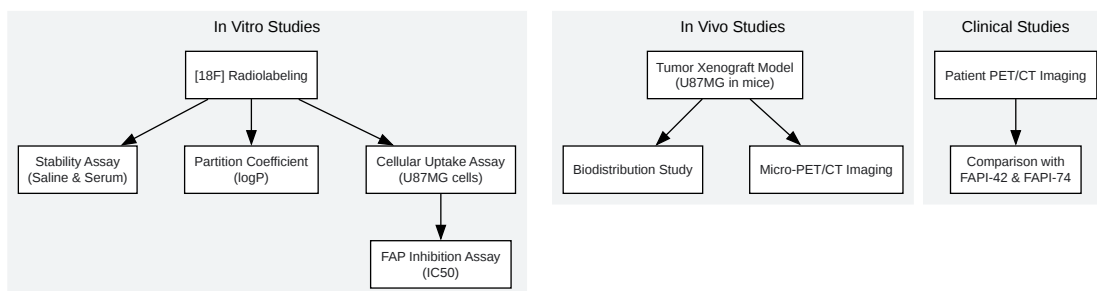
- Animal Model: Female BALB/c nude mice were subcutaneously inoculated with U87MG cells.
- Tracer Injection: Once tumors reached a suitable size, mice were injected with [<sup>18</sup>F]F-**FAPI-FUSCC-07** via the tail vein.
- Tissue Collection: At 30, 60, and 120 minutes post-injection, mice were euthanized, and major organs and tumors were collected.
- Measurement: The radioactivity in each tissue sample was measured using a gamma counter, and the percentage of the injected dose per gram of tissue (%ID/g) was calculated.

## Visualizing the Molecular Landscape

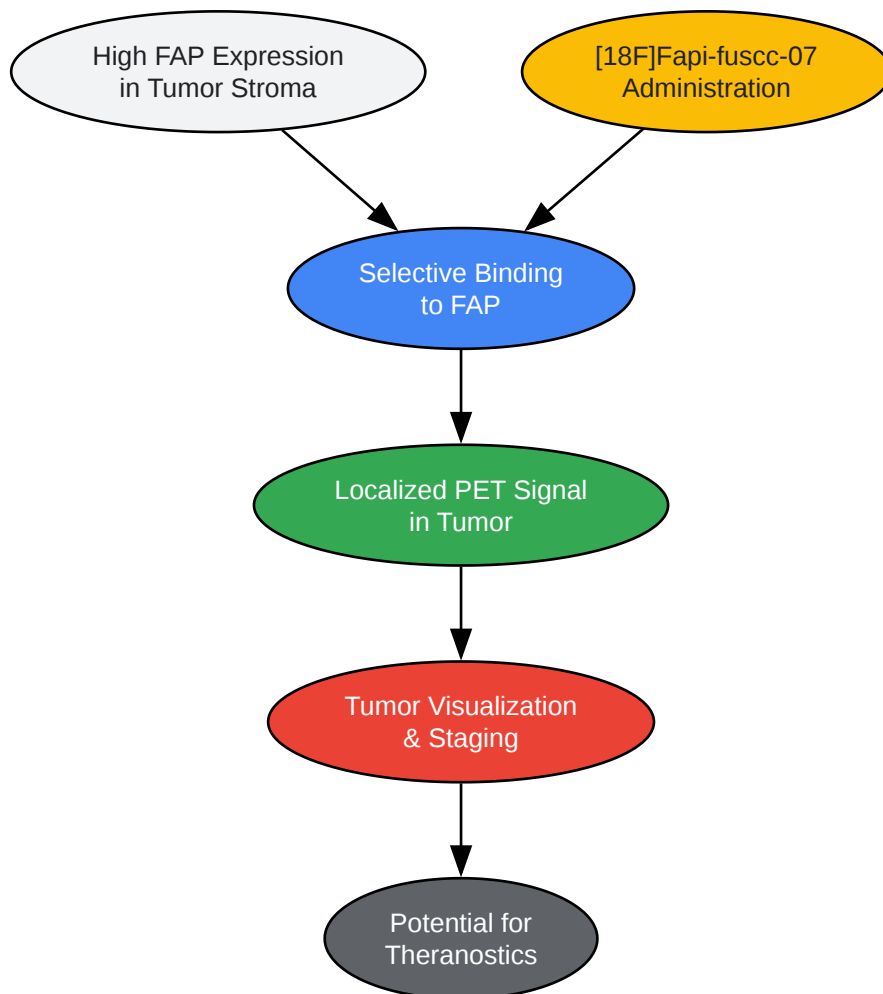
The following diagrams illustrate the mechanism of action and experimental workflows associated with **Fapi-fuscc-07**.



Preclinical Evaluation Workflow of Fapi-fuscc-07



## Logical Framework of Fapi-fuscc-07 Action and Application



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## References

- 1. Preclinical and First-In-Human Imaging of Novel [18F]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [18F]F-FAPI-42 and [18F]F-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
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